
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine
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Overview
Description
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methoxyphenylpiperidine with a trifluoromethylating agent. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of reagents and catalysts can also be optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylpiperidine: Similar in structure but lacks the methoxy group.
4-Methoxyphenylpiperidine: Similar in structure but lacks the trifluoromethyl group.
4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine imparts unique physicochemical properties, such as increased lipophilicity and enhanced biological activity. These features make it distinct from other similar compounds and valuable in various research and industrial applications .
Biological Activity
4-Methoxy-4-(3-(trifluoromethyl)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C15H16F3N |
Molecular Weight | 281.29 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified in results |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit activity against various targets, particularly in the context of neuropharmacology and infectious diseases.
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against Mycobacterium tuberculosis, although detailed studies are required to confirm its efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
A structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For instance:
- Substituent Variations : Changes in the trifluoromethyl or methoxy groups can significantly alter the compound's potency and selectivity against specific biological targets.
- Analog Development : Research has focused on developing analogs of this compound to enhance its therapeutic profile while minimizing side effects.
Study on Antitubercular Activity
A high-throughput screening study identified this compound as part of a series with promising antitubercular activity. The study involved:
- Screening Methodology : Approximately 100,000 compounds were screened against Mycobacterium tuberculosis, leading to the identification of several active chemotypes.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 6.3 to 23 µM, indicating potential as a lead compound for further development against tuberculosis .
Neuropharmacological Research
In neuropharmacological contexts, this compound has been evaluated for its effects on neurotransmitter systems:
- Serotonin Receptors : Studies have indicated that it may act as a modulator at serotonin receptors, which are crucial for mood regulation and could have implications for treating depression and anxiety disorders .
- Animal Models : Efficacy was assessed using animal models, where alterations in behavior correlated with receptor modulation were observed.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-methoxy-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c1-18-12(5-7-17-8-6-12)10-3-2-4-11(9-10)13(14,15)16/h2-4,9,17H,5-8H2,1H3 |
InChI Key |
ZTESJRHPNQFZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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